molecular formula C19H21ClN2O3S B2841000 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2309777-41-9

8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2841000
CAS No.: 2309777-41-9
M. Wt: 392.9
InChI Key: DNFOJWKUKSZOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the Pyridin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of the 3-Chlorophenylmethanesulfonyl Group: This is usually done via sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated derivatives.

Scientific Research Applications

8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure combined with the presence of both a pyridine and a chlorophenylmethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound with potential applications in medicinal chemistry. Its unique bicyclic structure and functional groups suggest a diverse range of biological activities, particularly as a ligand for various receptors and transporters.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 8-[(3-chlorophenyl)methylsulfonyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
  • Molecular Formula : C19H21ClN2O3S
  • CAS Number : 2309777-41-9

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Interaction with Monoamine Transporters

Research has indicated that derivatives of 8-azabicyclo[3.2.1]octane show significant affinity for monoamine transporters:

CompoundDAT K(i) (nM)SERT K(i) (nM)NET K(i) (nM)SERT/DAT Ratio
22e4.0424055001060
22g3.9530053001358

These findings demonstrate that the compound exhibits high selectivity for DAT over SERT and NET, indicating its potential as a therapeutic agent targeting dopaminergic pathways .

Case Studies

  • Dopamine Transporter Selectivity : In a study investigating structure-activity relationships (SAR) of various derivatives, it was found that specific modifications to the bicyclic structure enhanced selectivity for DAT, crucial for developing treatments for disorders like ADHD and Parkinson's disease .
  • Pharmacological Profiling : A pharmacological profile of the compound revealed its potential as a lead candidate in drug development, particularly focusing on its effects on mood regulation and cognitive function through modulation of serotonin and dopamine levels .

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Bicyclic Core : Achieved through cycloaddition reactions.
  • Introduction of Functional Groups : Utilizes nucleophilic substitution for attaching the pyridine derivative and sulfonylation for the chlorophenyl group.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and has potential applications in:

  • Medicinal Chemistry : As a precursor in drug development.
  • Coordination Chemistry : Acting as a ligand in various coordination complexes .

Properties

IUPAC Name

8-[(3-chlorophenyl)methylsulfonyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-4-1-3-14(9-15)13-26(23,24)22-16-6-7-17(22)11-19(10-16)25-18-5-2-8-21-12-18/h1-5,8-9,12,16-17,19H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOJWKUKSZOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)Cl)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.